![molecular formula C10H17Br B3001000 8-Bromospiro[4.5]decane CAS No. 1602918-79-5](/img/structure/B3001000.png)

8-Bromospiro[4.5]decane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

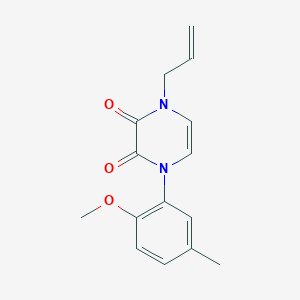

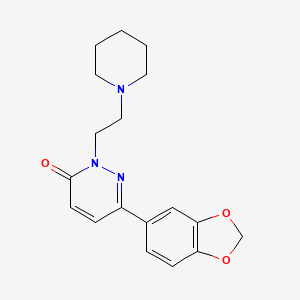

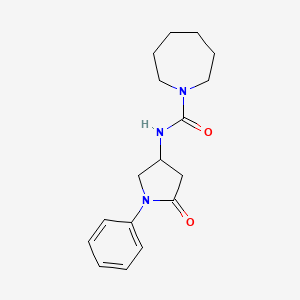

8-Bromospiro[4.5]decane is a compound that belongs to the class of spirocyclic compounds, which are characterized by their unique structures featuring two rings sharing a single atom. The compound's structure includes a bromine atom, which is a key feature for its reactivity and potential applications in synthesis.

Synthesis Analysis

The synthesis of spirocyclic compounds related to 8-Bromospiro[4.5]decane has been explored through various methods. For instance, a ZnBr2-mediated oxidative spiro-bromocyclization of N-arylpropiolamide has been used to synthesize 3-bromo-1-azaspiro[4.5]deca-3,6,9-triene-2,8-dione, demonstrating high efficiency and excellent tolerance of functional groups . Another approach involves the use of a chiral bromoepoxide derived from malic acid to prepare optically active spiroacetal structures, showcasing the versatility of bromoepoxides as chiral building blocks . Additionally, copper-catalyzed difluoroalkylation of N-benzylacrylamides has been employed to create difluoroalkylated 2-azaspiro[4.5]decanes, featuring a tandem radical addition and dearomatizing cyclization process .

Molecular Structure Analysis

The molecular structure of 8-Bromospiro[4.5]decane and its derivatives is characterized by the presence of a spirocyclic core, where the bromine atom plays a crucial role in the reactivity of the molecule. The synthesis of related compounds often involves the formation of spirocyclic frameworks through cyclization reactions, as seen in the synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane, where an iodine-initiated aminocyclization is a key step .

Chemical Reactions Analysis

Spirocyclic compounds like 8-Bromospiro[4.5]decane can undergo various chemical reactions due to the presence of reactive functional groups. For example, the synthesis of (E)- and (Z)-methoxycarbonylmethylene-1,6-dioxaspiro[4.5]decanes involves intramolecular conjugate addition, with the ability to control the stereochemistry of the resulting isomers . These reactions highlight the potential of spirocyclic compounds to serve as intermediates in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 8-Bromospiro[4.5]decane are not detailed in the provided papers, the properties of spirocyclic compounds in general can be inferred. These compounds typically have unique stereochemical configurations that can affect their physical properties, such as melting points and solubility. The presence of a bromine atom in the structure can also influence the compound's reactivity, making it a valuable synthetic intermediate for further functionalization.

科学的研究の応用

Synthesis of Novel Compounds

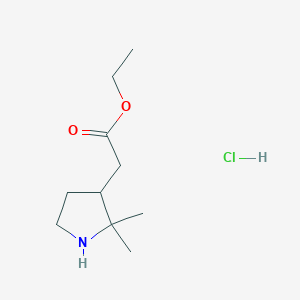

The synthesis of 8-Bromospiro[4.5]decane derivatives has been a focal point in recent scientific research due to their potential in forming biologically active compounds. For instance, a convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents, showing promise for the production of important biologically active compounds (Ogurtsov & Rakitin, 2020). Similarly, the synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane and its key steps have been detailed, providing a foundation for future applications in various scientific fields (Mai, Green, Bates & Fang, 2010).

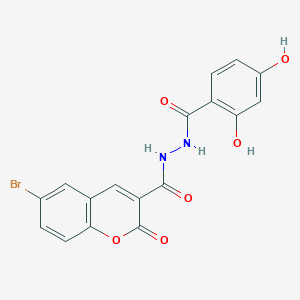

Anticancer Activity

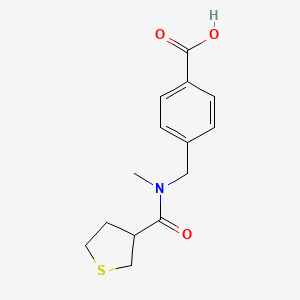

Notably, derivatives of 8-Bromospiro[4.5]decane have been synthesized and studied for their anticancer activity. New 1-thia-azaspiro[4.5]decane derivatives and their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds were synthesized and tested against various cancer cell lines, showing moderate to high inhibition activities. This highlights the potential of these compounds in therapeutic applications, particularly in oncology (Flefel, El‐Sayed, Mohamed, El-Sofany & Awad, 2017).

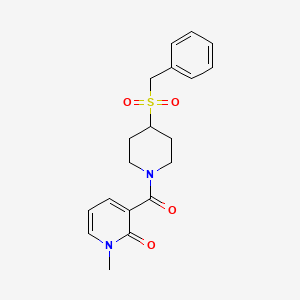

Crystallography and Molecular Structure

Understanding the crystallography and molecular structure of these compounds is crucial for their application in scientific research. Studies have been conducted on the crystal structures of various 8-Bromospiro[4.5]decane derivatives, revealing the detailed molecular arrangements and emphasizing the role of substituents in supramolecular arrangements. Such insights are invaluable for the design and synthesis of compounds with specific properties (Graus, Casabona, Uriel, Cativiela & Serrano, 2010).

特性

IUPAC Name |

8-bromospiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17Br/c11-9-3-7-10(8-4-9)5-1-2-6-10/h9H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANPPERVQTXBFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CCC(CC2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3000922.png)

![N-[Cyano-(2-fluorophenyl)methyl]-2-(3-methoxyphenyl)sulfanylacetamide](/img/structure/B3000926.png)

![N-(2-(1H-indol-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3000929.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B3000933.png)